4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
4-Ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a 4-ethoxy substitution on the benzothiazole core and a piperazine moiety at position 2, which is further functionalized with a thiophene-2-carbonyl group.
Properties
IUPAC Name |
[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-2-23-13-5-3-6-14-16(13)19-18(25-14)21-10-8-20(9-11-21)17(22)15-7-4-12-24-15/h3-7,12H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLFCOLJUIRGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole: undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include palladium catalysts, hydride sources, and coupling partners . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole exhibit significant anticancer properties. For instance, studies have shown that modifications to the thiophene ring can enhance cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | HT29 |
These results demonstrate the importance of structural features in enhancing anticancer activity .
Anticonvulsant Activity
Emerging evidence suggests that derivatives of this compound may possess anticonvulsant properties. Preclinical models have shown promising results, indicating potential therapeutic applications in epilepsy treatment.
Enzyme Interaction Studies
Investigations into the interactions of this compound with various enzymes have revealed its potential as an inhibitor or modulator, which could lead to new therapeutic strategies for diseases such as cancer and neurological disorders.
Material Science
The unique structure of this compound makes it a candidate for developing novel materials with specific electronic properties. Its ability to participate in charge transfer processes can be harnessed for applications in organic electronics and photovoltaic devices .
Case Studies
Several studies have explored the biological effects of compounds related to this structure:
- Antitumor Activity : A series of piperazine derivatives were evaluated for their ability to inhibit cancer cell proliferation, demonstrating that structural modifications significantly impact efficacy.
- Antimicrobial Properties : Compounds with similar structures have shown significant antimicrobial activity against various bacterial strains, highlighting their potential as therapeutic agents.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 12 µg/mL |
| Compound D | S. aureus | 10 µg/mL |
These findings suggest that the presence of benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities (where available).
*Inferred molecular formula based on analogs.
Structural and Functional Insights
- Dimethoxy derivatives (e.g., G856-9155) exhibit higher molecular weights and polarity, which may influence pharmacokinetic profiles .
Piperazine Modifications :
Biological Activity Trends :
- Antimicrobial Activity : Benzothiazoles with cyclic amine substituents (e.g., BZ5) demonstrate substituent-dependent efficacy. Azepane-linked derivatives showed potent activity against S. aureus (MIC: 15.62 µg/mL), highlighting the role of substituent flexibility .
- Enzyme Inhibition : Thiophene-2-carbonyl derivatives (e.g., F3226-1198) inhibit enzymes like matriptase (IC₅₀: 2.6 µM), suggesting the thiophene moiety’s role in binding affinity .
Biological Activity
4-Ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.
Chemical Structure and Properties
The compound features a benzothiazole core with an ethoxy group and a piperazine moiety substituted with a thiophene carbonyl. Its molecular formula is , and it exhibits unique properties due to the presence of these functional groups.
Antimicrobial Activity
Benzothiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research has indicated that compounds with similar structures exhibit significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Benzothiazole Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| This compound | Staphylococcus aureus, E. coli | Not yet determined |
In a study evaluating the antimicrobial efficacy of various benzothiazoles, it was found that modifications in the substituents significantly influenced their activity against Gram-positive and Gram-negative bacteria . The exact MIC for this compound is still under investigation but is expected to be comparable or superior to established antibiotics.
Anticancer Activity
Benzothiazoles are recognized for their potential anticancer properties. Recent studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms.
Case Study: Anticancer Effects
In one study, derivatives of benzothiazole were tested against gastrointestinal cancer cell lines. The results showed that certain analogs exhibited significant antiproliferative effects, with IC50 values in the low micromolar range. The expression of apoptotic markers such as caspases was notably increased in treated cells .
Table 2: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | AGS (gastric cancer) | 10 µM | Apoptosis induction |
| Compound D | HCT116 (colon cancer) | 20 µM | Caspase activation |
| This compound | TBD | TBD | TBD |
The precise mechanism by which this compound exerts its anticancer effects remains to be elucidated but is hypothesized to involve interactions with key cellular pathways involved in cell survival and proliferation .
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has also been explored. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Research Findings
Studies indicate that related compounds can effectively reduce inflammation markers in vitro. The inhibition of cyclooxygenase (COX) enzymes is one proposed mechanism by which these compounds exert their anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
